

A Technical Guide to 2'-Deoxycytidine-¹⁵N₃: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Deoxycytidine-15N3

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Abstract

This technical guide provides a comprehensive overview of 2'-Deoxycytidine-¹⁵N₃, a stable isotope-labeled nucleoside critical for in-depth biochemical and biomedical research. This document details its chemical properties, outlines methodologies for its synthesis and purification, and describes its application in advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, this guide explores its utility in tracing metabolic pathways, particularly the pyrimidine salvage pathway, and its role in drug development. Detailed experimental protocols and quantitative data are presented to assist researchers in leveraging this powerful tool for their studies.

Introduction

2'-Deoxycytidine-¹⁵N₃ is a non-radioactive, stable isotope-labeled analog of the natural DNA constituent, 2'-deoxycytidine. The incorporation of three ¹⁵N atoms into the cytidine base provides a distinct mass shift, making it an invaluable tracer for a variety of research applications. While there is no specific CAS number for the ¹⁵N₃-labeled form, the unlabeled compound is identified by CAS Number 951-77-9. Its primary applications include use as an internal standard for quantitative analysis, a probe in biomolecular NMR to study DNA structure and dynamics, and a tracer in metabolic flux analysis.^[1]

Physicochemical Properties

The key physicochemical properties of 2'-Deoxycytidine- $^{15}\text{N}_3$ are summarized in the table below. These values are typical for commercially available standards and may vary slightly between different suppliers.

Property	Value
Molecular Formula	$\text{C}_9\text{H}_{13}^{15}\text{N}_3\text{O}_4$
Molecular Weight	~230.19 g/mol
Appearance	White to off-white solid
Purity	≥98%
Isotopic Enrichment	≥98 atom % ^{15}N
Storage Conditions	-20°C, protect from light and moisture

Synthesis and Purification

The synthesis of 2'-Deoxycytidine- $^{15}\text{N}_3$ is a multi-step chemical process. While specific proprietary methods may vary, a general approach involves the introduction of the ^{15}N isotopes into the pyrimidine ring structure, followed by glycosylation with a deoxyribose sugar moiety.

General Synthesis Workflow

The following diagram illustrates a conceptual workflow for the chemical synthesis of ^{15}N -labeled nucleosides.



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A generalized workflow for the synthesis of ^{15}N -labeled nucleosides.

Experimental Protocol: HPLC Purification

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying 2'-Deoxycytidine- $^{15}\text{N}_3$ to a high degree of purity. A common approach is reverse-phase HPLC.

Objective: To purify chemically synthesized 2'-Deoxycytidine- $^{15}\text{N}_3$.

Materials:

- Crude 2'-Deoxycytidine- $^{15}\text{N}_3$
- HPLC-grade water
- HPLC-grade acetonitrile
- Trifluoroacetic acid (TFA)
- Reverse-phase C18 HPLC column

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Sample Preparation: Dissolve the crude 2'-Deoxycytidine- $^{15}\text{N}_3$ in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 μm syringe filter.
- HPLC Conditions:
 - Column: C18, 5 μm particle size, 4.6 x 250 mm.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 260 nm.
 - Gradient:
 - 0-5 min: 5% B

- 5-25 min: 5-50% B (linear gradient)
- 25-30 min: 50% B
- 30-35 min: 5% B (re-equilibration)
- Fraction Collection: Collect the fractions corresponding to the major peak, which represents 2'-Deoxycytidine- $^{15}\text{N}_3$.
- Post-Purification: Combine the pure fractions and lyophilize to obtain the purified product as a white solid.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules containing 2'-Deoxycytidine- $^{15}\text{N}_3$. The ^{15}N label allows for heteronuclear NMR experiments, which provide detailed information about the local environment of the nitrogen atoms.

Objective: To acquire a ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) spectrum of a DNA oligonucleotide containing 2'-Deoxycytidine- $^{15}\text{N}_3$.

Materials:

- Purified DNA oligonucleotide containing 2'-Deoxycytidine- $^{15}\text{N}_3$
- NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
- D_2O for lock signal
- NMR spectrometer equipped with a cryoprobe

Procedure:

- Sample Preparation: Dissolve the lyophilized DNA oligonucleotide in the NMR buffer to a final concentration of 0.5-1.0 mM. Add 5-10% D_2O .

- Spectrometer Setup:
 - Tune and match the probe for ^1H and ^{15}N frequencies.
 - Optimize shim values.
- Data Acquisition:
 - Acquire a 2D ^1H - ^{15}N HSQC experiment.
 - Typical parameters:
 - ^1H spectral width: 16 ppm
 - ^{15}N spectral width: 35 ppm
 - Number of scans: 16-64 per increment
 - Temperature: 298 K
- Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of 2'-Deoxycytidine- $^{15}\text{N}_3$.

Objective: To determine the mass and isotopic purity of 2'-Deoxycytidine- $^{15}\text{N}_3$.

Materials:

- Purified 2'-Deoxycytidine- $^{15}\text{N}_3$
- LC-MS grade water and methanol
- Formic acid

Procedure:

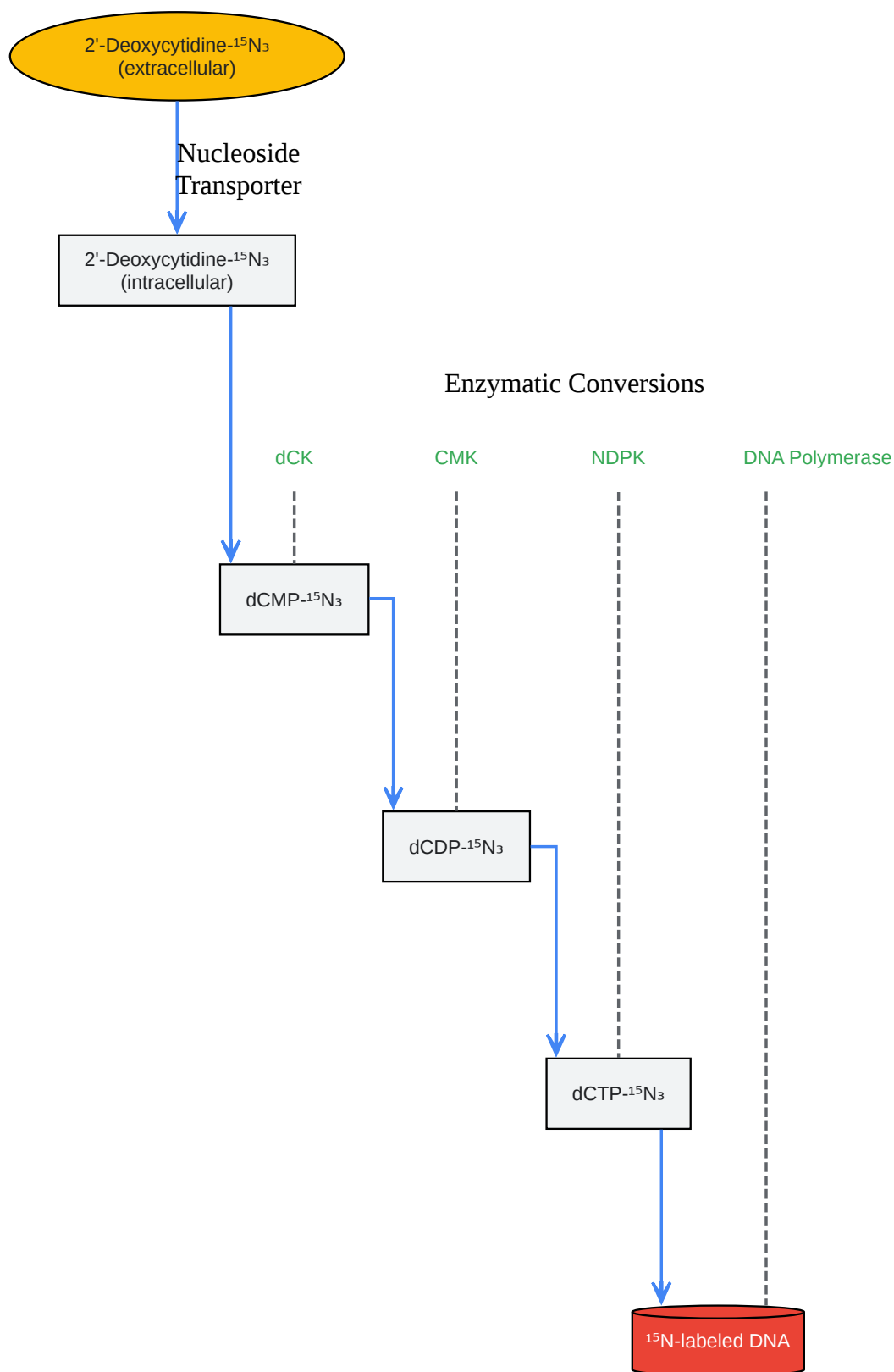
- **Sample Preparation:** Prepare a 1 μM solution of 2'-Deoxycytidine- $^{15}\text{N}_3$ in 50:50 water:methanol with 0.1% formic acid.
- **Instrumentation:** Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with an electrospray ionization (ESI) source.
- **Data Acquisition:**
 - Infuse the sample directly or inject it onto a liquid chromatography system.
 - Acquire data in positive ion mode.
 - Scan range: m/z 100-500.
- **Data Analysis:**
 - Determine the m/z of the protonated molecule $[\text{M}+\text{H}]^+$.
 - Analyze the isotopic distribution to confirm the incorporation of three ^{15}N atoms. The mass shift compared to the unlabeled compound should be +3 Da.

Biological Applications and Signaling Pathways

2'-Deoxycytidine- $^{15}\text{N}_3$ is a valuable tool for studying the pyrimidine salvage pathway. This metabolic route recycles nucleosides and bases from the degradation of DNA and RNA. By tracing the incorporation of the ^{15}N label, researchers can quantify the flux through this pathway under various physiological conditions.

The Pyrimidine Salvage Pathway

The diagram below illustrates the key steps in the salvage of 2'-deoxycytidine.



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The pyrimidine salvage pathway for 2'-deoxycytidine.

Conclusion

2'-Deoxycytidine- $^{15}\text{N}_3$ is an indispensable tool for modern biochemical and pharmaceutical research. Its applications in NMR and mass spectrometry provide unparalleled insights into molecular structure, function, and metabolism. The methodologies and data presented in this guide offer a solid foundation for researchers to effectively utilize this stable isotope-labeled compound in their studies, from fundamental metabolic research to the development of novel therapeutic agents.

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References

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- To cite this document: BenchChem. [A Technical Guide to 2'-Deoxycytidine- $^{15}\text{N}_3$: Synthesis, Analysis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15598703#2-deoxycytidine-15n3-cas-number>]

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